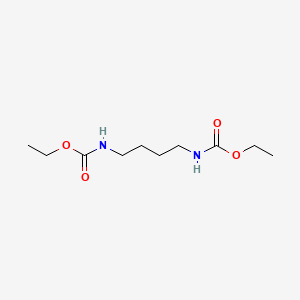

Diethyl butane-1,4-diylbiscarbamate

Description

Properties

CAS No. |

6935-80-4 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

ethyl N-[4-(ethoxycarbonylamino)butyl]carbamate |

InChI |

InChI=1S/C10H20N2O4/c1-3-15-9(13)11-7-5-6-8-12-10(14)16-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

BHIJTTOVTIAITI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCCCCNC(=O)OCC |

Canonical SMILES |

CCOC(=O)NCCCCNC(=O)OCC |

Other CAS No. |

6935-80-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

(2Z,2′Z)-Diethyl 3,3′-[Butane-1,4-diylbis(azanediyl)]bis(but-2-enoate)

Molecular Formula: C₁₆H₂₆N₂O₄ Functional Groups: β-Enamino ester, amine Synthesis: Solvent-free condensation of ethyl 3-oxobutanoate with 1,4-diaminobutane catalyzed by Ca(CF₃COO)₂ . Key Features:

- Crystal Structure: Monoclinic system with an inversion center; intramolecular N–H···O hydrogen bonds form S(6) ring motifs, stabilizing the Z conformation about C=C bonds .

- Contrast with Carbamate:

- The enamino ester lacks the carbamate’s –O–CO–N– linkage, resulting in lower hydrolytic stability.

- Biological activity focuses on precursor roles rather than direct therapeutic use .

Tetraethyl Butane-1,4-diylbis(phosphonate)

Molecular Formula : C₁₂H₂₈O₆P₂

Functional Groups : Phosphonate

Synthesis : Microwave-assisted reaction of 1,4-dibromobutane with triethyl phosphite .

Key Features :

- Reactivity : Phosphonates exhibit strong P=O bonds, enabling antimicrobial activity via membrane disruption .

- Applications: Used in immobilized quaternary ammonium antimicrobial monolayers . Contrast with Carbamate:

- Phosphonates are more hydrolytically stable but less versatile in hydrogen-bonding interactions.

- The carbamate’s nitrogen-centered reactivity contrasts with the phosphorus-centered chemistry of phosphonates .

Copper(I) Complexes with Butane-1,4-diylbis(diphenylphosphane) Ligands

Molecular Formula : Varies (e.g., [Cu(PPh₂(CH₂)₄PPh₂)₂]PF₆)

Functional Groups : Phosphine, metal-coordination sites

Synthesis : Coordination of butane-1,4-diylbis(diphenylphosphane) with Cu(I) .

Key Features :

- Structure : Luminescent complexes with distorted tetrahedral geometry; weak C–H···F interactions stabilize the lattice .

- Applications : Catalysis in cross-coupling reactions and photoluminescent materials .

Contrast with Carbamate : - The carbamate’s oxygen/nitrogen donor atoms differ from phosphine’s phosphorus, altering metal-binding selectivity.

- Carbamates are less commonly used in coordination chemistry compared to phosphines .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Spectroscopic Data Highlights

| Compound | IR (C=O/N–H) | ¹H-NMR (Key Signals) | ¹³C-NMR (Key Signals) |

|---|---|---|---|

| This compound | 1700 cm⁻¹, 3322 cm⁻¹ | δ 5.80 (q), 8.47 (d) | δ 155.5 (C=O), 162.7 (C) |

| (2Z,2′Z)-Diethyl β-enamino ester | 1655 cm⁻¹ | δ 8.50 (N–H), 4.29 (C=C–H) | δ 165–170 (C=O, C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.